2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione

Lipophilicity Solvent Selection Chromatography

2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione (98% purity) is a non-substitutable α-brominated β-diketone for constructing 4-methylphenyl-substituted heterocycles. The α-bromo group imparts unique tri-electrophilic reactivity for regioselective [3+2] cyclocondensations with thioureas and hydrazides, producing aminothiazoles and pyrazoles inaccessible with the parent diketone (CAS 3594-36-3). Its XLogP3 of 4.7 (0.8 log units higher) enhances lipophilicity for drug-like candidates. Ideal for medicinal chemistry, agrochemical, and catalysis research. Request a quote for 98% purity, available in gram quantities.

Molecular Formula C17H15BrO2
Molecular Weight 331.2 g/mol
CAS No. 52046-56-7
Cat. No. B3270032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione
CAS52046-56-7
Molecular FormulaC17H15BrO2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)C)Br
InChIInChI=1S/C17H15BrO2/c1-11-3-7-13(8-4-11)16(19)15(18)17(20)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
InChIKeyLLMHCMQMRWLTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione (CAS 52046-56-7): An α-Brominated β-Diketone Building Block for Organic Synthesis


2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione, with the molecular formula C17H15BrO2 and a molecular weight of approximately 331.2 g/mol, is an α-brominated derivative of the 1,3-diketone 1,3-bis(4-methylphenyl)propane-1,3-dione . The compound belongs to the class of α-bromo-1,3-diketones, which are versatile intermediates in organic synthesis due to the presence of a reactive bromine atom at the α-position of a β-diketone framework. This structural feature enables its use in nucleophilic substitution and heterocycle-forming reactions [1].

2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione: Why In-Class β-Diketones Are Not Interchangeable


The α-bromo functionality of 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione provides a critical and unique chemical reactivity that is absent in its non-brominated analog, 1,3-bis(4-methylphenyl)propane-1,3-dione (CAS 3594-36-3) [1]. While both compounds share the same β-diketone core, the presence of the bromine atom at the α-position transforms the target compound from a simple ligand or precursor into a potent tri-electrophilic synthon. This allows it to participate in a distinct set of chemical reactions, such as the regioselective Hantzsch-type cyclocondensation to form aminothiazoles, which is not possible with the non-brominated parent [2]. Consequently, substituting one for the other in a synthetic pathway would lead to either a complete failure of the desired transformation or the formation of a different, undesired product.

2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione: Quantifiable Evidence for Differentiated Reactivity and Procurement


Enhanced Calculated Lipophilicity (XLogP3) vs. Non-Brominated Parent as a Criterion for Solvent Selection and Purification

The presence of a bromine atom in 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione substantially increases its lipophilicity compared to the non-brominated parent compound 1,3-bis(4-methylphenyl)propane-1,3-dione (CAS 3594-36-3) [1]. This difference, while not a direct experimental measurement, is a calculated property that serves as a reliable guide for method development. The target compound has a calculated XLogP3 value of 4.7 . In contrast, the non-brominated parent 1,3-bis(4-methylphenyl)propane-1,3-dione has a notably lower XLogP3 value of approximately 3.9 [1]. This represents a significant difference of 0.8 log units.

Lipophilicity Solvent Selection Chromatography

Differential Boiling Point as a Criterion for Thermal Stability and Distillation Feasibility

The predicted boiling point of 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione is 440.9 ± 40.0 °C at 760 mmHg . This high value indicates that the compound is not suitable for conventional distillation and that alternative purification methods are required. For comparison, the non-brominated analog 1,3-bis(4-methylphenyl)propane-1,3-dione (CAS 3594-36-3) has a significantly lower reported boiling point of approximately 346.0 °C . This difference of nearly 95 °C underscores the substantial impact of the α-bromo substituent on the compound's physical properties and its thermal behavior.

Thermal Stability Distillation Purification

Regioselective Heterocycle Formation: Enabling a Distinct Reaction Pathway Inaccessible to Non-Brominated Precursors

The α-bromo-1,3-diketone motif, as present in 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione, functions as a tri-electrophilic synthon capable of undergoing [3+2] cyclocondensation reactions. This is a reaction pathway fundamentally unavailable to the corresponding non-brominated 1,3-diketones. For example, research on the class of α-bromo-1,3-diketones demonstrates their reaction with N-substituted thioureas to regioselectively yield either 2-(N-arylamino)-5-acyl-4-methylthiazoles or 2-(N-acylimino)-3-N-aryl-4-methylthiazoles, with the product distribution being influenced by the nature of the aryl substituent on the thiourea [1]. This class-level reactivity is a direct consequence of the α-bromo substituent, which provides an electrophilic site for initial nucleophilic attack.

Heterocyclic Chemistry Thiazole Synthesis Regioselectivity

Validated Application Scenarios for 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione (CAS 52046-56-7)


Synthesis of 4-Methylphenyl-Substituted Thiazole Heterocycles

In a medicinal chemistry or agrochemical research program targeting novel thiazole-based scaffolds, 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione is the appropriate synthon. Its class-defined ability to participate in [3+2] cyclocondensations with nucleophiles like N-substituted thioureas enables the construction of 4-methylphenyl-substituted 2-aminothiazole derivatives [1]. The use of a non-brominated β-diketone in this scenario would not yield the desired heterocyclic product, making this compound a non-substitutable building block for this specific transformation.

Ligand Design and Metal Coordination Chemistry

For projects focused on designing new metal complexes for catalysis or materials science, the α-bromo substituent of this compound provides a unique electronic and steric environment compared to its non-brominated counterpart. While the β-diketone core can act as a ligand after enolization, the presence of the α-bromo group can influence the keto-enol tautomerism, the acidity of the α-proton, and the subsequent complexation behavior with metal ions [2]. This can lead to complexes with distinct geometries, redox potentials, and catalytic activities compared to those derived from the parent 1,3-diketone, as supported by studies on related α-substituted β-diketone systems.

Preparation of Functionalized Pyrazoles

In synthetic workflows aimed at producing 1-substituted-3,5-diaryl-4-bromo pyrazoles, an intermediate of the type 1-aryl-2-bromo-propan-1,3-dione is required. 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione, as a symmetrical α-bromo-1,3-diketone, fits this required intermediate profile. It can be reacted with nucleophiles such as hydrazides to form the pyrazole ring [3]. This application leverages the specific α-bromo electrophilic center that is absent in the parent β-diketone.

Development of Lipophilic Analogs and Probes

When a research program requires a β-diketone building block with increased lipophilicity to improve membrane permeability or alter ADME properties of a candidate molecule, 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione offers a quantifiable advantage. Its calculated XLogP3 value of 4.7 is 0.8 log units higher than its non-brominated parent . This difference is meaningful for tailoring the physicochemical properties of a final compound, and the decision to procure this more lipophilic building block can be justified by this data.

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